Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring and a methyl ester group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7-dione with phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is heated under reflux for several hours, followed by extraction with ethyl acetate and purification to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 5 and 7 positions are susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details are not widely documented.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield the corresponding amino derivative of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity and structural features make it valuable in the development of new chemical entities.
Biology and Medicine: Its derivatives have been explored for their biological activities, including antiviral, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, such as fluorescent dyes and sensors. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics .
Wirkmechanismus
The mechanism of action of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is not fully elucidated. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the inhibition of key enzymes or modulation of receptor activity, leading to therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
- Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group.
Eigenschaften
Molekularformel |
C8H5Cl2N3O2 |
---|---|
Molekulargewicht |
246.05 g/mol |
IUPAC-Name |
methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-8(14)4-2-7-11-5(9)3-6(10)13(7)12-4/h2-3H,1H3 |
InChI-Schlüssel |
KWEXFBFBRKVYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.